molecular formula C16H14Cl2N2O B2390597 1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole CAS No. 876883-32-8

1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B2390597
CAS No.: 876883-32-8
M. Wt: 321.2
InChI Key: MHNYQBXEDUEWPJ-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 2-(methoxymethyl)benzimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2,6-dichlorobenzyl chloride is added dropwise to a solution of 2-(methoxymethyl)benzimidazole in DMF containing K2CO3. The mixture is then heated to reflux for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazoles or benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors in microbial cells.

    Pathways Involved: Inhibition of enzyme activity or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazole: Lacks the methoxymethyl group.

    2-(methoxymethyl)-1H-benzo[d]imidazole: Lacks the dichlorobenzyl group.

    1-(2-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole: Has only one chlorine atom on the benzyl group.

Uniqueness

1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole is unique due to the presence of both the dichlorobenzyl and methoxymethyl groups, which may confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-21-10-16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYQBXEDUEWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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